3-Cyanoalanine
Description
Structure
3D Structure
Properties
CAS No. |
923-01-3 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8) |
InChI Key |
BXRLWGXPSRYJDZ-UHFFFAOYSA-N |
SMILES |
C(C#N)C(C(=O)O)N |
Canonical SMILES |
C(C#N)C(C(=O)O)N |
Origin of Product |
United States |
Occurrence and Distribution of 3 Cyanoalanine in Biological Systems
Natural Occurrence in Plant Metabolism
In the plant kingdom, 3-cyanoalanine plays a crucial role in cyanide metabolism, which is generated through both endogenous and exogenous processes. nih.gov Its formation is a key step in assimilating the nitrogen from cyanide, thereby rendering the toxic compound harmless and recycling its nitrogen for metabolic use. nih.govnih.gov
Presence in Cyanogenic Plant Species
Cyanogenic plants are characterized by their ability to produce and store cyanogenic glycosides, which are chemical defense compounds. johnterahsmiley.comnih.gov Upon tissue damage, for instance by an herbivore, these glycosides are hydrolyzed by specific enzymes, releasing toxic hydrogen cyanide in a process known as cyanogenesis. johnterahsmiley.comnih.gov
This compound is a key intermediate in the detoxification of this endogenously produced cyanide. nih.gov The enzyme β-cyanoalanine synthase (β-CAS) rapidly converts the released cyanide and cysteine into this compound. nih.govnih.gov This compound is then typically metabolized further to asparagine or aspartate, allowing the plant to safely assimilate the nitrogen from the cyanide. nih.govjohnterahsmiley.com The efficiency of this pathway is a critical factor in the plant's ability to withstand its own chemical defenses. nih.gov
Several economically important food plants are cyanogenic, and the presence of the β-cyanoalanine synthase pathway is integral to their metabolism. johnterahsmiley.com
Table 1: Examples of Cyanogenic Plant Genera and the Role of this compound
| Genus | Common Name(s) | Role of this compound |
| Manihot | Cassava | Detoxification of cyanide from linamarin (B1675462) hydrolysis. researchgate.net |
| Prunus | Cherry, Almond, etc. | Detoxification of cyanide from amygdalin (B1666031) hydrolysis. johnterahsmiley.com |
| Vicia | Vetch | Found in species like Vicia sativa (common vetch). wikipedia.orgebi.ac.uk |
| Lathyrus | Sweet Pea | Involved in asparagine biosynthesis from cyanide. acs.org |
| Hevea | Rubber Tree | Involved in the metabolism of linamarin. johnterahsmiley.com |
Detection in Non-Cyanogenic Plant Systems
The presence of this compound and its synthase is not limited to cyanogenic plants. In fact, all higher plants are thought to produce low levels of hydrogen cyanide as a byproduct of ethylene (B1197577) biosynthesis. nih.govjohnterahsmiley.com Ethylene, a crucial plant hormone regulating growth and development, is synthesized from methionine via a pathway that releases cyanide during the final oxidation step catalyzed by ACC oxidase. nih.gov
Even in non-cyanogenic plants, β-cyanoalanine synthase is present to detoxify this endogenously produced cyanide, preventing its accumulation to toxic levels. nih.govjohnterahsmiley.com This highlights a fundamental metabolic role for the this compound pathway in all higher plants, independent of the cyanogenic defense mechanism. nih.gov Research has identified and characterized the mitochondrial cysteine synthase-like protein as the β-cyanoalanine synthase in plants like spinach and Arabidopsis. nih.gov
Table 2: this compound in Non-Cyanogenic Plant Processes
| Plant Process | Precursor of Cyanide | Role of this compound Pathway | Example Plant Species |
| Ethylene Biosynthesis | 1-aminocyclopropane-1-carboxylic acid (ACC) | Detoxification of cyanide co-product. nih.govnih.gov | Tomato, Rice, Arabidopsis, Spinach. nih.govresearchgate.netmdpi.com |
| Exogenous Cyanide Exposure | Environmental sources | Assimilation and detoxification of external cyanide. mdpi.com | Rice. mdpi.com |
Identification in Microbial Metabolism
Microorganisms exhibit diverse metabolic capabilities, including the synthesis and assimilation of nitriles like this compound. This compound is involved in cyanide detoxification and can also serve as a nitrogen source for certain microbes. nih.govnih.gov
Occurrence in Bacterial Species
Several bacterial species have been identified to produce or metabolize this compound. In some cases, it is an intermediate in the assimilation of cyanide. nih.gov For instance, the cyanide-assimilating bacterium Pseudomonas pseudoalcaligenes CECT5344 can grow using this compound as its sole nitrogen source. nih.govnih.gov This bacterium possesses a nitrilase, Nit4, which is induced by cyanide and is involved in the assimilation of this compound. nih.govnih.gov However, in the absence of cyanide, an alternative pathway for this compound assimilation has been proposed. nih.govnih.gov
Other bacteria where this compound metabolism has been noted include:
Chromobacterium violaceum : Known to produce this compound. nih.gov
Bacillus megaterium and Enterobacter sp. strain 10-1 : These bacteria assimilate cyanide via the formation of this compound. nih.gov
Vibrio sp. : A marine bacterium, strain C-979, was found to produce β-cyano-l-alanine in a cyanide-free medium, which exhibited specific inhibitory activity against certain cyanobacteria. nih.gov
Table 3: Bacterial Species Associated with this compound Metabolism
| Bacterial Species | Metabolic Context | Key Enzyme(s) |
| Pseudomonas pseudoalcaligenes CECT5344 | Assimilation as a nitrogen source, pathway dependent on cyanide presence. nih.govnih.govnih.gov | Nitrilase (Nit4, NitC). nih.govnih.govnih.gov |
| Chromobacterium violaceum | Production of this compound. nih.gov | This compound synthase. nih.gov |
| Bacillus megaterium | Assimilation of cyanide via this compound. nih.gov | Not specified. |
| Enterobacter sp. strain 10-1 | Assimilation of cyanide via this compound. nih.gov | Not specified. |
| Vibrio sp. strain C-979 | Production of this compound with anticyanobacterial properties. nih.gov | Not specified. |
Presence in Other Microbial Systems (e.g., Cyanobacteria)
The synthesis of this compound has also been described in marine cyanobacteria, even in media lacking cyanide. nih.gov This suggests that its production may serve other biological functions beyond cyanide detoxification in these organisms. Research on a marine Vibrio species indicated that the produced this compound acts as a biocide against microalgae, particularly cyanobacteria like Oscillatoria amphibia. nih.govnih.gov This points to a potential role in inter-species competition within microbial communities. nih.gov Out of 2,594 marine bacterial isolates tested, 37 were found to produce anticyanobacterial substances, and in 36 of these, the active compound was identified as this compound. nih.gov
Biosynthesis Pathways of 3 Cyanoalanine
Enzymatic Synthesis via L-3-Cyanoalanine Synthase (EC 4.4.1.9)
The principal biological pathway for the synthesis of 3-cyanoalanine is catalyzed by the enzyme L-3-cyanoalanine synthase, also known as β-cyanoalanine synthase. nih.govmdpi.com This enzyme is classified under EC 4.4.1.9 and belongs to the lyase family, specifically the class of carbon-sulfur lyases. mdpi.com The systematic name for this enzyme is L-cysteine hydrogen-sulfide-lyase (adding hydrogen cyanide; L-3-cyanoalanine-forming). nih.gov The fundamental reaction catalyzed by this enzyme is the substitution of the sulfhydryl group of L-cysteine with a cyanide ion, yielding L-3-cyanoalanine and hydrogen sulfide (B99878). nih.govnih.gov
Reaction: L-cysteine + hydrogen cyanide ⇌ L-3-cyanoalanine + hydrogen sulfide mdpi.com
Substrate Specificity and Catalytic Mechanisms of L-3-Cyanoalanine Synthase
L-3-cyanoalanine synthase exhibits a degree of substrate flexibility. While L-cysteine is the primary amino acid substrate, the enzyme can also utilize other substrates, albeit with lower affinity. For instance, β-chloroalanine and β-thiocyanoalanine can serve as substitutes for L-cysteine. biorxiv.org The catalytic mechanism is a hallmark of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. The process is initiated by the formation of an external aldimine, a Schiff base, between the amino group of the substrate (L-cysteine) and the PLP cofactor. patsnap.comlibretexts.org This is followed by the abstraction of the α-proton of the amino acid by a basic residue in the enzyme's active site. The resulting negative charge is stabilized by the electron-withdrawing capacity of the pyridinium (B92312) ring of the PLP cofactor, forming a quinonoid intermediate. libretexts.org Subsequently, the β-substituent (the thiol group of cysteine) is eliminated, generating a key α-aminoacrylate intermediate covalently bound to the PLP. researchgate.netresearchgate.net This intermediate is then attacked by the nucleophilic cyanide ion (CN⁻), leading to the formation of the this compound-PLP Schiff base. Finally, a transimination reaction with an active site lysine (B10760008) residue releases this compound and regenerates the internal aldimine, preparing the enzyme for another catalytic cycle. nih.gov
Role of Pyridoxal Phosphate in L-3-Cyanoalanine Synthase Activity
Pyridoxal phosphate (PLP), the active form of vitamin B6, is an essential cofactor for L-3-cyanoalanine synthase activity. nih.govbiorxiv.org Its primary role is to facilitate the cleavage of bonds at the α- and β-carbons of the amino acid substrate. nih.govlibretexts.org The aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine residue in the enzyme's active site in its resting state. libretexts.org Upon substrate binding, a new Schiff base (external aldimine) is formed with the substrate's amino group. patsnap.com The electrophilic nature of the pyridinium ring of PLP acts as an "electron sink," stabilizing the carbanionic intermediates that are formed during the reaction, such as the quinonoid intermediate. libretexts.orgwikipedia.org This stabilization is crucial for lowering the activation energy of the reaction, thereby enabling the efficient catalysis of the β-elimination and subsequent nucleophilic addition of the cyanide ion. nih.gov
Characterization of L-3-Cyanoalanine Synthase Isoforms and Homologs
Isoforms and homologs of L-3-cyanoalanine synthase have been identified and characterized in various organisms, including plants and insects. These studies have revealed diversity in their catalytic efficiencies and physiological roles. In plants like Arabidopsis thaliana, several genes encode for proteins with cysteine synthase and β-cyanoalanine synthase activities. oup.com For example, the AtcysC1 protein in Arabidopsis is localized in the mitochondria and exhibits a higher affinity for cyanide and a greater catalytic efficiency as a β-cyanoalanine synthase than as a cysteine synthase, suggesting its primary role is in cyanide detoxification. oup.com In contrast, other isoforms, such as AtcysD1 and AtcysD2, are found in the cytoplasm and primarily function as cysteine synthases. oup.com
Similarly, in soybean (Glycine max), the β-substituted alanine (B10760859) synthase (BSAS) family of enzymes includes members that function as O-acetylserine sulfhydrylases for cysteine synthesis and others that act as β-cyanoalanine synthases for cyanide detoxification. acs.org The characterization of these isoforms has highlighted key amino acid residues that determine the substrate specificity and catalytic preference of these enzymes. acs.org In insects, L-3-cyanoalanine synthase activity has been linked to cyanide tolerance. nih.gov For instance, the enzyme from the spider mite Tetranychus urticae (TuCAS) has been structurally and functionally characterized, revealing its role in detoxifying cyanide. researchgate.net
| Organism | Isoform/Homolog | Subcellular Localization | Primary Function | Reference |
| Arabidopsis thaliana | AtcysC1 | Mitochondria | β-cyanoalanine synthesis (cyanide detoxification) | oup.com |
| Arabidopsis thaliana | AtcysD1, AtcysD2 | Cytoplasm | Cysteine synthesis | oup.com |
| Glycine max (Soybean) | Clade V BSAS | - | β-cyanoalanine synthesis (cyanide detoxification) | acs.org |
| Tetranychus urticae | TuCAS | - | Cyanide detoxification | researchgate.net |
| Malus domestica (Apple) | CAS2 | Mitochondria | Cyanide detoxification (ethylene biosynthesis) | uniprot.org |
Alternative and Non-Canonical Pathways of this compound Formation
While L-3-cyanoalanine synthase is the primary enzyme for this compound biosynthesis, alternative pathways have been identified.
Formation by O-Acetylserine Sulfhydrylase Activity
O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase (EC 2.5.1.47), is an enzyme primarily involved in the final step of cysteine biosynthesis, where it catalyzes the reaction between O-acetylserine (OAS) and sulfide. biorxiv.orgnih.gov However, it has been demonstrated that OASS can also catalyze the formation of β-cyanoalanine. nih.govnih.gov In some bacteria, such as Bacillus megaterium, the activity responsible for forming β-cyanoalanine from cyanide and either L-cysteine or O-acetyl-L-serine co-purifies with O-acetylserine sulfhydrylase. nih.govnih.gov This indicates that OASS possesses a promiscuous activity, being able to utilize cyanide as a substrate in place of sulfide. The kinetic characteristics of some cysteine synthase isoforms show a low affinity for cyanide, but under conditions of high cyanide concentration, this alternative pathway can contribute to the formation of this compound. nih.gov
Synthetic Methodologies for this compound in Research
The chemical synthesis of this compound is crucial for producing this compound for research purposes, including its use as an analytical standard and in mechanistic studies. One common approach starts from the readily available amino acid L-serine. scispace.comresearchgate.net A representative synthetic route involves several key steps:
Protection of Functional Groups: The amino and carboxyl groups of L-serine are typically protected to prevent unwanted side reactions. The carboxyl group can be esterified, for example, by reaction with methanol (B129727) (MeOH) and thionyl chloride. The amino group can be protected with a suitable protecting group, such as the benzyloxycarbonyl (Cbz) group. scispace.comresearchgate.net
Activation of the Hydroxyl Group: The hydroxyl group of the protected serine derivative is then activated to create a good leaving group. This is often achieved by converting it into a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. scispace.com
Cyanation: The activated hydroxyl group is displaced by a cyanide nucleophile. This is a crucial step where the cyano group is introduced. Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used as the cyanide source. scispace.com For isotopic labeling studies, labeled cyanide, such as K¹³CN, can be employed. scispace.com
Deprotection: Finally, the protecting groups on the amino and carboxyl groups are removed to yield the final product, this compound. The ester can be hydrolyzed under basic or acidic conditions, and the Cbz group is typically removed by catalytic hydrogenation. scispace.comresearchgate.net
This multi-step synthesis allows for the controlled and specific production of this compound, including isotopically labeled versions that are invaluable for metabolic and mechanistic research. scispace.com
Metabolic Roles and Assimilation of 3 Cyanoalanine
Role in Cyanide Detoxification and Assimilation Pathways
3-Cyanoalanine is a pivotal intermediate in the detoxification and assimilation of cyanide in a wide range of organisms, from plants to bacteria. nih.gov It is synthesized by the enzyme L-3-cyanoalanine synthase (also known as β-cyanoalanine synthase or CAS), which catalyzes the reaction between cysteine and hydrogen cyanide to produce this compound and hydrogen sulfide (B99878). nih.govwikipedia.orgebi.ac.uk This pathway serves as a primary defense mechanism, converting the highly toxic cyanide into a less harmful metabolic intermediate that can be further processed. researchgate.netasm.org
In higher plants, cyanide is a natural byproduct of ethylene (B1197577) biosynthesis. nih.govoup.com The final step in this crucial pathway, the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC oxidase, co-produces ethylene and hydrogen cyanide in equimolar amounts. nih.govresearchgate.netasm.org To prevent autotoxicity from this endogenously produced cyanide, plants possess a robust detoxification system centered around this compound. nih.govoup.com
The β-cyanoalanine synthase (CAS) enzyme, located primarily in the mitochondria where ethylene synthesis occurs, efficiently captures the released cyanide. oup.com Studies have shown that plant tissues have a substantial capacity to detoxify the cyanide generated during ethylene production, keeping the steady-state concentration of free cyanide at non-toxic, low levels (below 0.2 micromolar). oup.com This detoxification is so efficient that even during periods of high ethylene production, such as fruit ripening, the CAS activity is sufficient to manage the increased cyanide load. oup.com The presence of this pathway is ubiquitous in plants, including both cyanogenic (cyanide-producing for defense) and non-cyanogenic species, highlighting its fundamental role in plant metabolism. nih.govasm.orgnih.gov
Microorganisms have evolved diverse strategies to metabolize and detoxify cyanide from their environment, with the this compound pathway being a significant component. nih.govnih.gov Bacteria such as Pseudomonas species and Chromobacterium violaceum can produce this compound to assimilate exogenous cyanide. asm.org Some bacteria can utilize nitriles, including cyanide, as a source of nitrogen for growth. researchgate.net
The enzyme L-3-cyanoalanine synthase has been identified in various bacteria, including Escherichia coli, enabling them to convert cyanide into this compound. nih.gov This conversion is the first step in incorporating cyanide's nitrogen into the cell's metabolic network. The subsequent catabolism of this compound allows the organism to harness the nitrogen for the synthesis of essential amino acids. nih.gov This detoxification capability is not only a survival mechanism in cyanide-contaminated environments but also has biotechnological potential for the bioremediation of industrial wastes containing cyanide. nih.govopenbiotechnologyjournal.com For instance, the bacterium Pseudomonas pseudoalcaligenes CECT 5344 is capable of assimilating cyanide as its sole nitrogen source, a process in which this compound metabolism plays a key role. nih.govasm.org
This compound Catabolism and Nitrogen Recycling
Once formed, this compound is catabolized to release nitrogen in a usable form, typically as ammonium (B1175870) or incorporated into amino acids like aspartate and asparagine. nih.govwikipedia.org This process is crucial for nitrogen recycling and assimilation. The primary enzymes involved are nitrilases and, in some cases, enzymes with nitrile hydratase activity. nih.govnih.gov
The most direct route for this compound catabolism is its hydrolysis by a specific group of nitrilases. nih.gov Plant nitrilases are categorized into groups, with the NIT4 group being ubiquitous and highly specific for this compound. nih.govnih.gov The enzyme, systematically named 3-cyano-L-alanine aminohydrolase, catalyzes the hydrolysis of 3-cyano-L-alanine and two molecules of water to form L-aspartate and ammonia (B1221849) (NH₃). wikipedia.org
This reaction effectively recycles the nitrogen from the original cyanide molecule into two fundamental building blocks for cellular metabolism: the amino acid aspartate and free ammonium, which can be readily incorporated into other amino acids via the glutamate (B1630785) synthase cycle. nih.govbritannica.com The NIT4 enzyme, in conjunction with β-cyanoalanine synthase, forms a complete pathway for detoxifying cyanide and assimilating its nitrogen. nih.gov Homologs of NIT4 have been found throughout the plant kingdom and have also been characterized in bacteria, such as Pseudomonas pseudoalcaligenes. nih.govnih.gov
Research has revealed that some nitrilases, particularly those of the NIT4 type, possess a fascinating dual enzymatic activity. nih.govnih.gov In addition to their nitrilase function (producing aspartate and ammonium), they can also act as a nitrile hydratase. nih.govresearchgate.net As a nitrile hydratase, the enzyme catalyzes the hydration of this compound with a single water molecule to form the amino acid asparagine. asm.orgnih.gov
Therefore, these bifunctional enzymes can channel this compound into two different, but closely related, metabolic products. nih.gov For example, the NIT4 enzyme from Arabidopsis thaliana and two homologs from blue lupine (Lupinus angustifolius) have been shown to produce both asparagine (via hydratase activity) and aspartic acid (via nitrilase activity). nih.gov Similarly, the Nit4 enzyme in Pseudomonas pseudoalcaligenes CECT 5344 was demonstrated to have both this compound nitrilase and hydratase activities, leading to the formation of both ammonium and asparagine. nih.govnih.gov This dual capability provides metabolic flexibility in nitrogen assimilation.
The assimilation of this compound can vary significantly between organisms and can be regulated by environmental conditions. A notable example is the complex system in the cyanide-assimilating bacterium Pseudomonas pseudoalcaligenes CECT5344. nih.govnih.gov This bacterium possesses at least four nitrilase genes, including nit4 and nitC. nih.govasm.org
The pathway for this compound assimilation in this bacterium is dependent on the presence of free cyanide. nih.govnih.gov
In the presence of cyanide: The nit4 gene is induced by cyanide. nih.govasm.org The expressed Nit4 enzyme then metabolizes this compound. A knockout mutant of nit4 showed impaired growth when this compound and cyanide were the nitrogen sources. nih.govnih.gov
In the absence of cyanide: When this compound is the sole nitrogen source without additional cyanide, the Nit4 enzyme is not induced. nih.govnih.gov Instead, a novel pathway is activated involving the nitrilase NitC. nih.gov Proteomic analysis revealed that NitC is overproduced under these conditions. nih.gov The proposed mechanism suggests that this compound is first deaminated (its α-amino group is removed), and the resulting nitrile is then hydrolyzed by NitC to provide the cell with nitrogen. nih.govresearchgate.net This demonstrates a sophisticated, condition-dependent regulatory network for nitrile metabolism.
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | EC Number | Function | Reaction Catalyzed | Found In |
|---|---|---|---|---|
| L-3-Cyanoalanine Synthase | 4.4.1.9 | Cyanide Detoxification | L-cysteine + HCN → L-3-cyanoalanine + H₂S | Plants, Bacteria (e.g., E. coli) nih.govwikipedia.org |
| Cyanoalanine Nitrilase (NIT4-type) | 3.5.5.4 | Nitrogen Assimilation | L-3-cyanoalanine + 2 H₂O → L-aspartate + NH₃ | Plants (e.g., Arabidopsis), Bacteria (e.g., Pseudomonas) nih.govwikipedia.orgnih.gov |
| Cyanoalanine Hydratase (NIT4-type) | 4.2.1.65 | Nitrogen Assimilation | L-3-cyanoalanine + H₂O → L-asparagine | Plants (e.g., Lupinus angustifolius), Bacteria (e.g., Pseudomonas) asm.orgnih.gov |
| Nitrilase NitC | 3.5.5.1 | Nitrogen Assimilation | Hydrolyzes nitrile derived from deaminated this compound | Pseudomonas pseudoalcaligenes CECT5344 nih.govnih.gov |
Table 2: this compound Assimilation Pathways in Pseudomonas pseudoalcaligenes CECT5344
| Condition | Primary Enzyme Induced | Key Pathway Step | Reference |
|---|---|---|---|
| Presence of Cyanide | Nit4 | Direct hydrolysis of this compound to asparagine/aspartate. | nih.govnih.gov |
| Absence of Cyanide | NitC | Deamination of this compound followed by hydrolysis of the resulting nitrile by NitC. | nih.govresearchgate.netnih.gov |
Involvement in Nitrogen and Sulfur Metabolism Interconnections
This compound is central to the interplay between nitrogen assimilation and sulfur dynamics. Its synthesis and degradation are catalyzed by specific enzymes that directly connect the detoxification of cyanide to the metabolic fates of nitrogen and sulfur.
This compound as a Nitrogen Source
In many organisms, this compound serves as a valuable source of nitrogen. The key to this process is the enzymatic hydrolysis of its nitrile (-C≡N) group, which releases nitrogen in a biologically accessible form. researchgate.net
The primary enzymes responsible for this conversion are nitrilases, particularly those of the NIT4 family, which are highly specific for this compound. nih.gov These enzymes catalyze the hydrolysis of this compound to produce aspartate and ammonia. asm.orgwikipedia.org Some nitrilases also exhibit a nitrile hydratase activity, which first converts this compound to asparagine. nih.govasm.org Both asparagine and aspartate, along with the released ammonia, are central molecules in nitrogen metabolism and can be readily utilized by the cell.
A notable example is the bacterium Pseudomonas pseudoalcaligenes CECT5344, which can grow using this compound as its sole nitrogen source. nih.govasm.org This bacterium possesses at least two nitrilases, Nit4 and NitC, that are involved in this process. The expression and utilization of these enzymes are regulated by the presence of cyanide; Nit4 is induced in the presence of cyanide, while NitC appears to be the primary enzyme for this compound assimilation when cyanide is absent. asm.orgnih.gov Studies have shown that the growth of this bacterium on this compound can be more robust than on ammonium, indicating that both the α-amino and β-cyano nitrogen atoms of the molecule are efficiently assimilated. nih.gov
In plants, this pathway is essential for recycling the nitrogen from hydrogen cyanide (HCN), a toxic byproduct of ethylene biosynthesis. nih.gov The conversion of this cyanide into this compound and its subsequent metabolism to asparagine and aspartate represents a safe and efficient way to reclaim valuable nitrogen. researchgate.net
Table 1: Enzymatic Assimilation of this compound This interactive table summarizes the key enzymes and products involved in the utilization of this compound as a nitrogen source.
| Enzyme | EC Number | Substrate(s) | Product(s) | Organism Type |
|---|---|---|---|---|
| Cyanoalanine Nitrilase | 3.5.5.4 | This compound, H₂O | L-Aspartate, NH₃ | Bacteria, Plants |
| Cyanoalanine Hydratase | 4.2.1.65 | This compound, H₂O | L-Asparagine | Bacteria, Plants |
| Nitrilase (dual function) | 3.5.5.4 / 4.2.1.65 | This compound, H₂O | L-Aspartate, L-Asparagine, NH₃ | Bacteria, Plants |
Contributions to Sulfur Metabolism
The primary link between this compound and sulfur metabolism occurs at the point of its synthesis. The formation of this compound is catalyzed by the enzyme L-3-cyanoalanine synthase (CAS), also known as β-cyanoalanine synthase (EC 4.4.1.9). wikipedia.org
This enzyme facilitates a substitution reaction where the sulfur-containing amino acid L-cysteine reacts with hydrogen cyanide (HCN). wikipedia.org The reaction yields L-3-cyanoalanine and, crucially, releases hydrogen sulfide (H₂S). wikipedia.orgwikipedia.org
Reaction: L-cysteine + HCN ⇌ L-3-cyanoalanine + H₂S
This single enzymatic step accomplishes two vital functions: it detoxifies highly reactive cyanide and it generates hydrogen sulfide, a recognized gasotransmitter with significant signaling roles in cellular processes. encyclopedia.pubmdpi.com The production of H₂S from cysteine is a key part of the broader sulfur metabolism network, which includes the transsulfuration pathway. encyclopedia.pub Therefore, the synthesis of this compound is a direct intersection point, linking the management of toxic cyanide with the metabolic pathways of sulfur-containing compounds. In many organisms, including insects and plants, this crucial enzyme is located within the mitochondria, the primary cellular target of cyanide's toxic effects. nih.gov
This compound as a Biochemical Intermediate in Broader Metabolic Networks
Beyond its immediate roles in nitrogen and sulfur cycles, this compound functions as a pivotal biochemical intermediate that connects cyanide assimilation to the core synthesis of amino acids and other secondary metabolites.
The pathway beginning with the reaction of cyanide and cysteine effectively channels a toxic, simple molecule into the mainstream of cellular metabolism. wikipedia.org The product, this compound, is then converted into two of the most common proteinogenic amino acids, L-aspartate and L-asparagine, by the action of nitrilases. asm.orgwikipedia.org This conversion directly integrates the carbon and nitrogen from cyanide into the cell's central pool of building blocks for protein synthesis and other metabolic functions. researchgate.net
Furthermore, this compound can serve as a precursor for the synthesis of more complex, specialized metabolites. A clear example is found in the common vetch (Vicia sativa), which accumulates significant quantities of γ-glutamyl-β-cyanoalanine. acgpubs.org In this plant's metabolic network, this compound is first converted to asparagine by a β-cyanoalanine hydratase. Subsequently, a glutamyl transferase enzyme attaches a glutamate residue to the asparagine, forming the dipeptide γ-glutamyl-β-cyanoalanine. acgpubs.org This demonstrates that this compound is not merely a transient detoxification product but a key node that can direct metabolic flux toward the synthesis of diverse secondary compounds.
Table 2: Key Metabolic Products Derived from this compound This interactive table outlines the primary metabolic fates of this compound, highlighting its role as a precursor.
| Precursor | Product | Key Enzyme(s) | Metabolic Significance |
|---|---|---|---|
| This compound | L-Aspartate, Ammonia (NH₃) | Cyanoalanine Nitrilase | Integration into central nitrogen and amino acid metabolism. wikipedia.org |
| This compound | L-Asparagine | Cyanoalanine Hydratase / Nitrilase | Integration into central nitrogen and amino acid metabolism. nih.gov |
| This compound | γ-Glutamyl-β-cyanoalanine | β-Cyanoalanine Hydratase, Glutamyl Transferase | Synthesis of secondary metabolites (dipeptides). acgpubs.org |
| L-Cysteine | This compound, Hydrogen Sulfide (H₂S) | L-3-Cyanoalanine Synthase | Links cyanide detoxification with sulfur metabolism and H₂S signaling. wikipedia.orgresearchgate.net |
Biological Significance and Regulatory Aspects of 3 Cyanoalanine Metabolism
Contribution to Stress Tolerance Mechanisms in Plants
The metabolism of 3-cyanoalanine is intricately linked to a plant's ability to withstand various environmental challenges, particularly abiotic stresses such as salinity and drought. nih.govnih.govsiu.edu Plants produce cyanide as a byproduct of ethylene (B1197577) biosynthesis, a process that can be accelerated during stress conditions. nih.govsiu.edusiu.edu To prevent self-toxicity from this potent inhibitor of cellular respiration, plants employ the β-cyanoalanine synthase (CAS) pathway for detoxification. nih.govsiu.edu This pathway converts cyanide and cysteine into β-cyanoalanine and hydrogen sulfide (B99878). nih.gov
Research on Arabidopsis thaliana has demonstrated that the CAS pathway is integral to stress tolerance. nih.govsiu.edu Studies involving acute and chronic water deficit showed a transient increase in both cyanide concentration and β-cyanoalanine synthase activity, indicating the pathway's responsive nature to stress. nih.govsiu.edu The capacity to effectively remove cyanide generated during water deficit appears to contribute significantly to a plant's tolerance to this stress. nih.gov
Under salt stress, the role of the CAS pathway is also prominent. Overexpression of CAS genes in Arabidopsis has been shown to enhance salt stress resistance. nih.govresearchgate.net For instance, seedlings overexpressing CAS genes, particularly CYS-C1 and CYS-D1, exhibited higher germination rates and better growth under high salt conditions compared to wild-type plants. researchgate.net These genetically modified plants accumulated less cyanide, maintained higher respiration rates, and showed reduced oxidative damage by preserving the activity of antioxidant enzymes. nih.govresearchgate.net Conversely, mutants with non-functional CAS genes were more sensitive to salt stress, accumulating cyanide to toxic levels. nih.govresearchgate.net This highlights the essential protective function of this compound synthesis in mitigating the detrimental effects of abiotic stress. nih.gov
Table 1: Role of Arabidopsis thaliana β-Cyanoalanine Synthase (CAS) Genes in Abiotic Stress Tolerance
| Gene | Localization | Role in Stress Tolerance | Key Findings | References |
| CYS-C1 (At3g61440) | Mitochondria | Positive regulator of salt and water deficit tolerance. | Overexpression leads to enhanced salt tolerance and faster cyanide detoxification. nih.govresearchgate.net Mutants are sensitive to water deficit. nih.gov Contributes the majority of CAS activity in roots and leaves. nih.gov | nih.govnih.govresearchgate.net |
| CYS-D1 (At3g04940) | Cytosol/Mitochondria | Positive regulator of salt tolerance. | Overexpression improves germination and growth under salt stress. | nih.govresearchgate.net |
| CYS-D2 (At5g28020) | Cytosol/Mitochondria | Positive regulator of salt tolerance. | Overexpression provides a degree of salt stress resistance, though less pronounced than CYS-C1 and CYS-D1. | nih.govresearchgate.net |
| AtNIT4 | Not specified | Essential for completing the cyanide detoxification pathway. | Mutants are highly sensitive to water deficit, showing impaired growth. nih.govsiu.edu This suggests the β-cyanoalanine pathway is the primary route for cyanide detoxification under stress. siu.edu | nih.govsiu.edu |
Role in Plant Development and Physiology (e.g., Root Hair Elongation)
The synthesis of this compound is crucial for specific developmental processes in plants, most notably the elongation of root hairs. oup.comnih.gov Root hairs are vital for water and nutrient uptake, and their proper development is a complex, genetically controlled process. nih.gov In Arabidopsis thaliana, the mitochondrial β-cyanoalanine synthase CAS-C1 is essential for this process. oup.comnih.gov Its primary role is to detoxify the cyanide produced concomitantly with ethylene, a hormone involved in root development. nih.govnih.gov By maintaining low cyanide levels, CAS-C1 ensures that root hair development can proceed normally. oup.comnih.gov
Mutants lacking a functional CAS-C1 enzyme (cas-c1) exhibit severe defects in root hair morphology; the hairs are correctly initiated but fail to elongate. nih.govnih.gov This indicates that the action of CAS-C1 occurs at the early stages of the root hair elongation pathway. nih.gov The CAS-C1 protein has been observed to accumulate in the tips of elongating root hairs, the site of polarized cell expansion. oup.comnih.gov
Genetic studies have further elucidated the position of CAS-C1 in the developmental cascade. The cas-c1 mutation is epistatic to the rhd2 mutation, meaning it acts upstream of the RHD2 protein, an NADPH oxidase responsible for generating reactive oxygen species (ROS) that drive tip growth. oup.comnih.gov Conversely, the scn1 mutation, which affects the spatial regulation of root hair growth, is epistatic to cas-c1. nih.gov This places the function of CAS-C1, and by extension the management of cyanide levels, at a critical juncture between the initial specification of the growth site and the subsequent ROS-mediated cell expansion. nih.govnih.gov The role of CAS-C1 in root hair elongation appears to be independent of a direct inhibition of the NADPH oxidase by cyanide. nih.gov
Table 2: Key Proteins in Root Hair Elongation Linked to this compound Metabolism
| Protein | Gene in Arabidopsis | Function | Interaction with this compound Pathway | References |
| β-Cyanoalanine Synthase C1 | CAS-C1 | Detoxifies cyanide into this compound. | Essential for root hair elongation by preventing toxic cyanide accumulation. | oup.comnih.govnih.gov |
| ROOT HAIR DEFECTIVE 2 | RHD2 / AtrbohC | NADPH oxidase; catalyzes the production of reactive oxygen species (ROS) required for tip growth. | Acts downstream of CAS-C1. High cyanide levels in cas-c1 mutants inhibit the elongation process that RHD2 facilitates. | oup.comnih.govnih.gov |
| SUPERCENTIPEDE | SCN1 | Regulator of the ROP2 GTPase, which controls the location of tip growth. | Acts upstream of CAS-C1. The scn1 mutation masks the effects of the cas-c1 mutation. | oup.comnih.gov |
Interplay in Plant-Microbe and Plant-Herbivore Interactions
The metabolic pathway leading to this compound is a component of a widespread plant defense mechanism known as cyanogenesis. nih.govmdpi.com This defense strategy is based on the rapid release of toxic hydrogen cyanide (HCN) when plant tissues are damaged, for instance, by a chewing herbivore. nih.govnih.gov In intact plant cells, cyanide is stored in the form of non-toxic cyanogenic glycosides, which are physically separated from the enzymes (β-glucosidases and α-hydroxynitrile lyases) that can break them down. entomoljournal.comtaylorfrancis.com Herbivory disrupts this cellular compartmentation, allowing the substrates and enzymes to mix, which culminates in the release of HCN. nih.govtaylorfrancis.com
In the co-evolutionary arms race between plants and insects, many herbivores, particularly specialists, have developed sophisticated strategies to overcome cyanogenic defenses. nih.govplos.org These counter-defenses can be behavioral, physiological, or biochemical. mdpi.complos.org
A primary biochemical strategy is the detoxification of ingested cyanide. mdpi.comnih.gov Many insects possess enzymes capable of metabolizing cyanide into less harmful substances. mdpi.com The most prominent of these is β-cyanoalanine synthase (CAS), the same enzyme used by plants for cyanide management. mdpi.comentomoljournal.com This enzyme converts cyanide into β-cyanoalanine, which can then be further metabolized. nih.gov For example, larvae of the cabbage white butterfly, Pieris rapae, are specialist herbivores on plants that can produce cyanide, and they utilize three distinct β-cyanoalanine synthase enzymes in their gut to detoxify cyanide. nih.gov Similarly, the two-spotted spider mite, Tetranychus urticae, a highly adaptable generalist herbivore, employs a β-cyanoalanine synthase (TuCAS) to counteract the cyanide-based defenses of its host plants, such as Arabidopsis. oup.comnih.govresearchgate.net
In addition to CAS, some insects use other enzymes like rhodanese for detoxification. mdpi.comresearchgate.net Physiological adaptations include maintaining a highly alkaline midgut, which can inhibit the activity of ingested plant β-glucosidases, thereby preventing the initial breakdown of cyanogenic glycosides and the release of cyanide. mdpi.complos.org Behavioral adaptations have also been observed, such as "leaf-snipping" feeding modes that minimize tissue disruption, or simply feeding at a very high rate to limit the time available for the cyanogenic reaction to occur. plos.org Some specialist insects can even sequester the intact cyanogenic glycosides from their host plants and use them for their own defense against predators. entomoljournal.complos.org
Table 3: Herbivore Counter-Defense Strategies Against Plant Cyanogenesis
| Strategy Type | Mechanism | Example Herbivore | References |
| Biochemical | Cyanide detoxification via β-cyanoalanine synthase (CAS). | Pieris rapae (Cabbage white butterfly), Tetranychus urticae (Two-spotted spider mite) | mdpi.comnih.govnih.gov |
| Biochemical | Cyanide detoxification via rhodanese and cyanase enzymes. | Various phytophagous arthropods | mdpi.comresearchgate.net |
| Physiological | Highly alkaline midgut lumen inhibits plant β-glucosidases. | Zygaena filipendulae (Six-spot burnet moth) | mdpi.complos.org |
| Behavioral | Minimally disruptive feeding modes (e.g., leaf-snipping). | Zygaena filipendulae | plos.org |
| Behavioral | Rapid feeding rate to limit time for cyanogenesis. | Zygaena filipendulae | plos.org |
| Sequestration | Storing ingested cyanogenic glycosides for own defense. | Zygaena and Papilionidae moths | entomoljournal.comtaylorfrancis.complos.org |
Signaling Roles of this compound and Related Cyanocompounds
Beyond its role as a toxic byproduct and a defense molecule, hydrogen cyanide (HCN) is increasingly recognized as a signaling molecule in plants. nih.govoup.commdpi.com This shifts the perception of cyanide from solely a poison to a regulator of various physiological processes. nih.govmdpi.com Endogenous HCN, produced during ethylene biosynthesis or in response to pathogens, can act as a gasotransmitter, similar to nitric oxide or hydrogen sulfide. nih.govmdpi.com
The signaling functions of HCN are diverse. It has been implicated in breaking seed dormancy, promoting germination, regulating root development, and modulating the plant's immune response to pathogens. nih.govoup.commdpi.com For instance, HCN can induce defense responses that protect the plant from pathogen attack, a role independent of its toxicity. nih.govoup.com The detoxification of HCN into this compound by CAS is crucial for maintaining HCN at non-toxic signaling concentrations. nih.govnih.gov Therefore, the this compound pathway is not just a detoxification route but also a key regulator of cyanide homeostasis, enabling its signaling functions. nih.gov
A recently discovered mechanism for HCN signaling is S-cyanylation, a post-translational modification where a cyanide group is added to the cysteine residues of proteins. nih.govoup.comresearchgate.net This modification can alter a protein's function, thereby transducing the cyanide signal. nih.govresearchgate.net Proteomic analyses in Arabidopsis root hairs have revealed that several proteins involved in key developmental pathways, such as those related to the receptor kinase FERONIA and DNA methylation, are targets of S-cyanylation. nih.govresearchgate.net This suggests that the signaling role of the cyanide/3-cyanoalanine system is mediated, at least in part, through the direct modification of regulatory proteins, adding another layer of complexity to its biological significance. nih.gov
Advanced Methodologies in 3 Cyanoalanine Research
Proteomic Approaches for Elucidating 3-Cyanoalanine Metabolic Networks (e.g., LC-MS/MS)
Proteomics, particularly quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for mapping the metabolic networks associated with this compound. This approach allows for a global view of protein expression changes in response to the presence of this compound, providing insights into the cellular machinery involved in its metabolism.
A notable study on the bacterium Pseudomonas pseudoalcaligenes CECT5344 utilized quantitative LC-MS/MS to investigate the organism's proteomic response when this compound was supplied as the sole nitrogen source. nih.gov The analysis revealed significant shifts in protein abundance compared to cells grown with ammonium (B1175870). Key findings from this proteomic investigation include:
Protein Upregulation: A total of 150 proteins were significantly upregulated in the presence of this compound, with 85 of these proteins being exclusively detected under this condition. nih.gov
Protein Downregulation: Conversely, 96 proteins were downregulated when the bacterium metabolized this compound. nih.gov
Identification of Key Enzymes: The proteomic data highlighted the overproduction of several proteins involved in nitrogen metabolism, including the nitrilase NitC, which was implicated in a novel pathway for this compound assimilation in the absence of free cyanide. nih.gov
These comprehensive proteomic datasets are instrumental in constructing and refining metabolic models, identifying previously unknown enzymatic players, and understanding the regulatory cross-talk between different metabolic pathways. nih.govnih.gov
Table 1: Differential Protein Expression in P. pseudoalcaligenes in Response to this compound
| Regulation Status | Number of Proteins | Details |
| Upregulated | 150 | 85 exclusive to 3-CNA, 65 overrepresented |
| Downregulated | 96 | 52 overrepresented in ammonium, 44 exclusive to ammonium |
Genetic Manipulation and Functional Characterization through Mutant Analysis (e.g., Gene Knockouts, Overexpression)
Genetic manipulation is a cornerstone of functional genomics in this compound research. Techniques such as gene knockout (creating null mutants) and gene overexpression allow researchers to probe the specific functions of enzymes and regulatory proteins within the this compound metabolic network.
Gene Knockout Analysis: By deleting specific genes, scientists can observe the resulting phenotype to deduce the gene's function. In P. pseudoalcaligenes, single and double knockout mutants for the nitrilase genes nit4 and nitC were created. nih.gov Phenotypic analysis of these mutants revealed that the NitC enzyme is crucial for the assimilation of this compound, particularly in an environment lacking free cyanide. nih.gov Similarly, a nit4 knockout mutant of the same bacterium showed a severely impaired ability to grow using this compound and cyanide as nitrogen sources, confirming Nit4's role in this pathway. nih.gov In the plant Arabidopsis thaliana, knockout mutants of the β-cyanoalanine synthase gene (cas-c1) exhibit a distinct root hairless phenotype, which has been used to investigate the signaling role of cyanide and the downstream effects of its accumulation. plantae.org
Overexpression Studies: Conversely, overexpressing a gene can enhance a specific metabolic capability, providing further evidence of its function. In tobacco (Nicotiana tabacum), the overexpression of β-cyanoalanine synthase (β-CAS) was shown to improve the plant's resistance to salt stress. nih.gov These genetically modified plants demonstrated an enhanced ability to detoxify cyanide, which accumulates under stress conditions, thereby alleviating oxidative damage. nih.gov This approach not only confirms the central role of β-CAS in cyanide detoxification but also links the this compound pathway to broader stress response mechanisms in plants. nih.gov
Enzymatic Activity Assays and Purification Techniques for this compound Metabolizing Enzymes
The detailed biochemical characterization of enzymes is fundamental to understanding their role in this compound metabolism. This involves purifying the enzyme of interest and performing activity assays to determine its substrate specificity, kinetics, and optimal reaction conditions.
Purification Techniques: A classic example is the purification of β-cyano-L-alanine synthase from blue lupine seedlings. The process achieved an approximately 4000-fold purification, resulting in a homogeneous enzyme preparation. nih.govdocumentsdelivered.com The purified enzyme was found to be a protein with a molecular weight of 52,000 daltons containing one mole of pyridoxal-P per mole of protein. nih.govdocumentsdelivered.com More recently, the Nit4 enzyme from P. pseudoalcaligenes CECT 5344 was expressed in Escherichia coli, purified to electrophoretic homogeneity, and biochemically characterized. nih.gov
Enzymatic Activity Assays: Once purified, enzyme activity is measured. For this compound synthase, the assay typically follows the formation of L-3-cyanoalanine from L-cysteine and hydrogen cyanide. wikipedia.org For nitrilases like Nit4, activity assays measure the hydrolysis of this compound into products such as aspartate, asparagine, and ammonium. nih.gov A key finding for the Nit4 enzyme was that it possesses both this compound nitrilase (producing aspartate and ammonium) and hydratase (producing asparagine) activities. This was demonstrated by showing that the amount of ammonium released from the enzymatic reaction doubled when asparaginase (B612624) was added, confirming the intermediate formation of asparagine. nih.gov
Table 2: Characteristics of Purified β-Cyano-L-alanine Synthase from Blue Lupine
| Property | Value/Description |
| Source Organism | Blue lupine seedlings |
| Purification Fold | ~4000x |
| Molecular Weight | 52,000 Da |
| Prosthetic Group | Pyridoxal-P (1 mole/mole enzyme) |
| Isoelectric Point (pI) | 4.7 |
| Primary Substrates | L-cysteine, Hydrogen cyanide |
Isotopic Labeling and Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. By introducing molecules containing heavy isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can follow their incorporation into downstream metabolites, providing direct evidence of metabolic fluxes.
In the context of this compound research, this can involve:
Synthesis of Labeled Precursors: A synthetic method for preparing β-cyano-ʟ-alanine labeled with ¹³C in the cyano group (from K¹³CN) has been developed. researchgate.net Such labeled compounds are invaluable as internal standards for quantitative analysis or as tracers in metabolic studies. researchgate.net
Metabolic Flux Analysis (MFA): While direct MFA of this compound is not widely documented, related techniques demonstrate the potential. Dual isotopic labeling with ¹³C and ¹⁵N allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This approach could be adapted to trace the carbon skeleton and the nitrogen from the cyano group of this compound as it is metabolized into amino acids like asparagine and aspartate.
Probing Molecular Dynamics: Isotopically labeled amino acids, such as p-(¹³C¹⁵N-cyano)phenylalanine, have been synthesized and incorporated into proteins to serve as probes for two-dimensional infrared (2D IR) spectroscopy. nih.gov While this application focuses on protein dynamics rather than metabolism, it showcases the utility of labeled cyano groups in advanced biophysical studies. nih.gov
The general workflow for a ¹³C/¹⁵N co-labeling experiment involves growing an organism on a medium containing labeled substrates, harvesting cells, and analyzing the mass isotopomer distributions in intracellular metabolites using mass spectrometry. nih.gov This data is then used to infer metabolic fluxes throughout the network. nih.gov
Single-Cell Analysis Techniques in this compound Research
To understand the function of this compound metabolism in specific cell types within a complex tissue, researchers are turning to single-cell analysis. This approach overcomes the limitations of bulk tissue analysis, where cellular heterogeneity can mask important cell-specific processes.
A pioneering study in Arabidopsis thaliana used a single-cell proteomic approach to investigate the role of β-cyanoalanine synthase (CAS-C1) in root hair development. nih.gov The methodology involved:
Cell-Type Specific Isolation: Root hair cells from both wild-type plants and cas-c1 mutant plants were specifically isolated using Fluorescence-activated Cell Sorting (FACS). nih.govresearchgate.net
Proteomic Comparison: The proteomes of the isolated root hair cells from both genotypes were characterized and compared. nih.gov
Identification of Protein Targets: This cell-type-specific analysis allowed for the identification of proteins involved in root hair development that are potentially affected by the accumulation of cyanide and modified by S-cyanylation in the cas-c1 mutant. nih.gov
This high-resolution approach revealed that several proteins related to receptor kinase FERONIA signaling and DNA methylation are modified by S-cyanylation, providing a direct link between the function of β-cyanoalanine synthase in a specific cell type and key developmental signaling pathways. researchgate.net
Investigations of this compound-Mediated Protein Post-Translational Modifications (e.g., S-Cyanylation)
Hydrogen cyanide (HCN), the substrate for β-cyanoalanine synthase, can act as a signaling molecule by post-translationally modifying proteins through a process called S-cyanylation. nih.gov This modification involves the attachment of a cyano group to the sulfur atom of a cysteine residue, which can alter the protein's structure and function.
Advanced methodologies have been developed to identify S-cyanylated proteins on a proteome-wide scale. nih.govnih.gov A study in Arabidopsis used two complementary proteomic approaches to identify proteins susceptible to this modification when cyanide accumulates due to the depletion of β-cyanoalanine synthase (CAS-C1):
2-Imino-Thiazolidine Chemical Method: A chemical derivatization method that specifically targets S-cyanylated cysteines. nih.gov
Direct Untargeted LC-MS/MS Analysis: A direct mass spectrometry approach to detect the characteristic mass shift (+25.0095 Da) caused by the addition of a cyano group to a peptide fragment. nih.gov
Using these methods, researchers identified a set of 163 proteins in Arabidopsis that are susceptible to S-cyanylation. nih.govnih.gov The functional consequence of this modification was confirmed through in vitro enzymatic assays on several of the identified targets. nih.gov
Table 3: Examples of Proteins Identified as S-Cyanylation Targets and the Functional Effect
| Protein | Modified Cysteine Residue | Effect of S-Cyanylation on Activity |
| SEDOHEPTULOSE 1,7-BISPHOSPHATASE (SBPase) | Cys⁷⁴ | Affected enzymatic activity |
| PEPTIDYL-PROLYL CIS-TRANS ISOMERASE 20-3 (CYP20-3) | Cys²⁵⁹ | Partial inhibition |
| ENOLASE2 (ENO2) | Cys³⁴⁶ | Activation |
These investigations demonstrate that S-cyanylation is a physiologically relevant post-translational modification involved in regulating key metabolic pathways like glycolysis and the Calvin cycle. nih.govnih.gov
Comparative Biochemical Studies of 3 Cyanoalanine Metabolism Across Kingdoms
Evolutionary Conservation and Divergence of L-3-Cyanoalanine Synthases
L-3-cyanoalanine synthase (CAS), also known as β-cyanoalanine synthase (EC 4.4.1.9), is a key enzyme in cyanide metabolism, catalyzing the reaction of L-cysteine with hydrogen cyanide to form 3-cyanoalanine and hydrogen sulfide (B99878). wikipedia.orgwikipedia.org This enzyme belongs to the broader family of β-substituted alanine (B10760859) synthases, which are evolutionarily related to bacterial cysteine synthases (CS) and fungal cystathionine (B15957) β-synthases. nih.gov The catalytic versatility of a common ancestral enzyme likely encompassed the functions of CS, CAS, and cystathionine β-synthase. nih.gov
In the plant kingdom, detailed phylogenetic analysis has revealed that proteins with CAS activity are part of a larger family of cysteine synthase (CS)-like proteins. These can be categorized into several distinct classes. nih.gov For instance, studies in Arabidopsis and spinach have identified multiple classes of these proteins (termed Bsas), which exhibit significant divergence in their enzymatic activity. Some isoforms function primarily as cysteine synthases with very low CAS activity, while others, such as the mitochondrial Bsas3 class, show high CAS activity and low CS activity, suggesting they are the primary CAS enzymes in these plants. nih.govelifesciences.org This functional divergence highlights a key evolutionary strategy within plants, where gene duplication and subsequent specialization have led to distinct enzymes for primary sulfur metabolism and cyanide detoxification from a common ancestor.
A striking example of evolutionary divergence is seen in arthropods, particularly in herbivorous mites and lepidopteran insects that feed on cyanogenic plants. elifesciences.orgresearchgate.net The L-3-cyanoalanine synthase found in these animals is not evolutionarily related to the enzymes of other eukaryotes. Instead, phylogenetic analyses show that the arthropod CAS gene is a member of the cysteine synthase family that was acquired via an ancient horizontal gene transfer event from bacteria. elifesciences.orgresearchgate.netresearchgate.net While the recombinant mite enzyme displays both β-cyanoalanine synthase and cysteine synthase activity, kinetic studies reveal a strong preference for the cyanide detoxification reaction. elifesciences.orgnih.gov Following this transfer, the gene has undergone further evolution within Lepidoptera, including duplications that have led to functional divergence among the resulting enzymes. researchgate.net This co-option of a bacterial gene provided a powerful adaptive advantage, allowing these herbivores to neutralize the cyanide-based chemical defenses of their host plants. researchgate.netnih.gov
Table 7.1: Comparison of L-3-Cyanoalanine Synthase (CAS) and Cysteine Synthase (CS) Activities in Different Plant Protein Classes This table is based on data from studies of recombinant proteins from Spinach (SPIol) and Arabidopsis (ARAth) expressed in E. coli.
| Protein Class | Representative Protein | Primary Activity | CS to CAS Activity Ratio | Subcellular Location | Evolutionary Note |
|---|---|---|---|---|---|
| Bsas1 | SPIol;Bsas1;1 | Cysteine Synthase | 209 | Cytosol | Considered a primary cysteine synthase. nih.gov |
| Bsas2 | SPIol;Bsas2;1 | Cysteine Synthase | 23 | Plastid | Functions mainly in cysteine biosynthesis. nih.gov |
| Bsas3 | SPIol;Bsas3;1 / ARAth;Bsas3;1 | L-3-Cyanoalanine Synthase | ~0.003 - 0.006 | Mitochondria | Identified as the main mitochondrial CAS, crucial for cyanide detoxification. nih.govelifesciences.org |
| Bsas4 | ARAth;Bsas4;1 | Cysteine Synthase | Very high (CAS activity not detected) | Unknown | Likely a true cysteine synthase isoform. nih.gov |
Comparative Analysis of this compound Degradation Pathways in Different Organisms
Once formed, this compound is further metabolized through pathways that differ significantly between organisms, primarily in the types of enzymes involved and the resulting end products. The primary enzymes responsible for its degradation are nitrilases.
In higher plants, the detoxification of cyanide is a two-step process where CAS first forms this compound, which is then hydrolyzed. researchgate.net This second step is catalyzed by a NIT4-type nitrilase. nih.gov Early research identified this enzymatic activity as "cyanoalanine hydratase" because it converted this compound to asparagine. nih.gov However, further studies revealed that the plant NIT4 enzyme possesses dual functionality, acting as both a nitrile hydratase (EC 4.2.1.65) to produce asparagine and a nitrilase (EC 3.5.5.4) to produce aspartic acid and ammonia (B1221849). nih.govnih.gov The ratio of these activities can vary; for example, recombinant NIT4 homologs from blue lupine show a much higher cyanoalanine-hydratase activity compared to the nitrilase activity. nih.gov This pathway efficiently recycles the nitrogen from cyanide into non-toxic, proteinogenic amino acids. nih.gov
In contrast, some bacteria utilize this compound as a nitrogen source through a more direct nitrilase pathway. The cyanide-assimilating bacterium Pseudomonas pseudoalcaligenes CECT 5344, for instance, induces a specific this compound nitrilase (encoded by the nit4 gene) when grown in the presence of cyanide. nih.gov This enzyme is highly specific for this compound and functions primarily as a nitrilase, hydrolyzing it to aspartic acid and ammonium (B1175870). nih.gov Unlike the plant enzyme, the bacterial enzyme shows very little hydratase activity, meaning asparagine is not a significant product. nih.gov The ammonium released is then assimilated into the cell's central nitrogen metabolism. This pathway represents an adaptation for using a toxic compound as a nutrient source, rather than solely for detoxification. nih.gov
Table 7.2: Comparative Overview of this compound Degradation
| Feature | Higher Plants (e.g., Arabidopsis, Lupine) | Bacteria (e.g., Pseudomonas pseudoalcaligenes) |
|---|---|---|
| Primary Enzyme | NIT4 Homolog (Nitrilase/Hydratase) nih.gov | This compound Nitrilase (Nit4) nih.gov |
| Enzymatic Activities | Dual: Nitrile hydratase and Nitrilase nih.govnih.gov | Primarily Nitrilase nih.gov |
| Reaction Products | Asparagine, Aspartic acid, Ammonium nih.gov | Aspartic acid, Ammonium nih.gov |
| Physiological Role | Detoxification of cyanide and recycling of nitrogen into amino acids. researchgate.netnih.gov | Assimilation of this compound as a primary nitrogen source. nih.govnih.gov |
| Regulation | Expression can be constitutive or induced by stress. researchgate.net | Enzyme activity is induced by the presence of cyanide. nih.gov |
Horizontal Gene Transfer Events Related to this compound Metabolism
Horizontal gene transfer (HGT), the movement of genetic material between disparate species, has played a pivotal role in the evolution of this compound metabolism, particularly in the animal kingdom. nih.gov The most well-documented case involves the acquisition of a bacterial gene for β-cyanoalanine synthase by arthropods. elifesciences.org
Herbivorous arthropods, including the two-spotted spider mite (Tetranychus urticae) and numerous lepidopteran species (moths and butterflies), are capable of feeding on plants that produce toxic hydrogen cyanide as a defense mechanism. researchgate.netnih.gov For a long time, the enzymatic basis for their remarkable cyanide resistance was unknown. Transcriptome analysis and functional studies revealed that these arthropods possess a gene encoding β-cyanoalanine synthase that is not of animal origin. elifesciences.orgresearchgate.net
Phylogenetic analyses provide compelling evidence for HGT. The amino acid sequences of the mite and lepidopteran CAS enzymes show high similarity to cysteine synthases from various bacterial lineages, particularly proteobacteria. researchgate.netnih.gov In phylogenetic trees, these arthropod enzymes cluster robustly within the bacterial domain, completely separate from the eukaryotic clades that include plant, fungal, and other animal sequences. researchgate.net The absence of introns in the arthropod CAS gene further supports a bacterial origin, as does analysis of codon usage and the surrounding genomic context. nih.gov
This HGT event represents a clear case of evolutionary co-option, where a gene originally involved in bacterial sulfur amino acid biosynthesis was acquired by an animal and repurposed for xenobiotic detoxification. elifesciences.org The transferred enzyme was highly effective at converting cyanide into the less toxic this compound, conferring a significant selective advantage that allowed these herbivores to exploit a vacant ecological niche: cyanogenic plants. researchgate.netnih.gov Subsequent evolution in lepidopterans has led to the duplication of this horizontally acquired gene, with the resulting copies showing divergence in expression patterns and enzymatic properties, suggesting neofunctionalization or subfunctionalization for more specialized roles. researchgate.net
Table 7.3: Evidence for Horizontal Gene Transfer of β-Cyanoalanine Synthase to Arthropods
| Line of Evidence | Description | Supporting Findings |
|---|---|---|
| Phylogenetic Analysis | The arthropod CAS gene sequence is compared to sequences from across the tree of life. | The mite and lepidopteran CAS sequences cluster strongly within a clade of bacterial cysteine synthases, not with other eukaryotic enzymes. elifesciences.orgresearchgate.netnih.gov |
| Gene Structure | The structure of the gene is examined for features typical of its host's genome. | The coding sequence of the arthropod CAS gene lacks introns, which is characteristic of bacterial genes but not typical for animal genomes. nih.gov |
| Functional Characterization | The enzymatic properties of the protein encoded by the transferred gene are tested. | The recombinant enzyme from the mite T. urticae shows high β-cyanoalanine synthase activity, confirming its role in cyanide detoxification. researchgate.netnih.gov |
| Ecological Role | The gene's function is linked to a specific ecological pressure. | The presence of the gene allows arthropods to feed on cyanogenic plants, providing a clear adaptive advantage. researchgate.netcore.ac.uk |
Biochemical Investigations of 3 Cyanoalanine Analogs and Derivatives
Metabolism and Biological Activity of Gamma-Glutamyl-3-Cyanoalanine
Gamma-glutamyl-3-cyanoalanine (γ-GCA) is a naturally occurring dipeptide found in plants such as the common vetch (Vicia sativa). smolecule.comebi.ac.uk It is composed of L-glutamic acid and 3-cyano-L-alanine linked by a peptide bond. ebi.ac.uk This compound is recognized for its role in the detoxification of cyanide in plants, where it is a component of the β-cyanoalanine synthase pathway. smolecule.com This pathway is essential for converting toxic cyanide into less harmful substances and also plays a part in integrating nitrogen and sulfur metabolism, which supports plant growth and responses to stress. smolecule.com
The biosynthesis of γ-GCA in plants like Vicia sativa involves the enzyme glutamyl transferase, which converts β-cyanoalanine into γ-glutamyl-β-cyanoalanine. acgpubs.org In some species, β-cyanoalanine itself is formed from cysteine and cyanide by the enzyme L-3-cyanoalanine synthase and can be further metabolized to asparagine by β-cyanoalanine hydratase. acgpubs.orgwikipedia.orgwikipedia.org The presence of γ-GCA in vetch has been associated with neurotoxic effects, and it is considered a marker for neurotoxic agents in these plants. smolecule.comebi.ac.uk
Studies have shown that γ-GCA is relatively stable within vetch seeds but can be affected by processing. ebi.ac.uk For instance, when heated in water at 100°C for three hours, γ-glutamyl-β-cyanoalanine can cyclize to form pyroglutamic acid and β-cyanoalanine. ebi.ac.uk Due to its biological roles, γ-GCA has applications in biochemical research for studying amino acid metabolism and detoxification pathways, and in analytical chemistry as a marker for neurotoxic compounds in food. smolecule.com
Table 1: Biological Roles and Characteristics of Gamma-Glutamyl-3-Cyanoalanine
| Aspect | Description | Source Organism/System | Reference |
|---|---|---|---|
| Metabolic Role | Participates in the β-cyanoalanine synthase pathway for cyanide detoxification. Integrates nitrogen and sulfur metabolism. | Plants (e.g., Vicia sativa) | smolecule.com |
| Biosynthesis | Formed from β-cyanoalanine by glutamyl transferase enzyme. | Vicia sativa | acgpubs.org |
| Biological Activity | Acts as a marker for neurotoxic agents. Plays a role in plant growth and stress response. | Plants | smolecule.com |
| Chemical Transformation | Can cyclize to form pyroglutamic acid and β-cyanoalanine when heated in water. | Laboratory conditions | ebi.ac.uk |
| Biochemical Applications | Used in studies of amino acid metabolism and detoxification pathways. | Biochemical Research | smolecule.com |
Characterization of Synthetic 3-Cyanoalanine Derivatives and Their Biochemical Applications (e.g., Enzyme Inhibition)
Synthetic derivatives of this compound have been designed and evaluated for their potential as enzyme inhibitors. A notable class of these derivatives is the 3-cyano-3-aza-β-amino acids, which have been investigated as inhibitors of human cysteine cathepsins (K, S, B, and L). nih.gov These nitrile-based compounds are designed with a central N-cyano group, allowing for interaction with both the nonprimed and primed binding regions of the target enzymes. nih.gov
These inhibitors exhibit a covalent-reversible interaction with the cysteine proteases and have demonstrated slow-binding behavior. nih.gov Research has shown that these derivatives can be exceptionally potent, particularly against cathepsin K, with second-order rate constants reaching as high as 52,900 x 10³ M⁻¹ s⁻¹. nih.gov Structure-activity relationship studies revealed that the inhibitory potency is enhanced by the introduction of bulky aromatic moieties, such as benzyl (B1604629) groups, which likely engage in hydrophobic or cation-π interactions within the active sites of the cathepsins. nih.gov The stability of the enzyme-inhibitor complex varies, with half-lives for the cathepsin K-inhibitor complexes ranging from approximately 10 to 150 minutes. nih.gov
Beyond enzyme inhibition, other applications for synthetic this compound derivatives have been explored. For example, when nitrile-derivatized amino acids like cyanoalanine are incorporated into proteins, the CN group's vibrational frequency can serve as an infrared probe to report on the local environment within the protein structure. wikipedia.org
Table 2: Inhibitory Activity of Synthetic 3-Cyano-3-aza-β-amino Acid Derivatives Against Human Cathepsins
| Derivative Type | Target Enzymes | Mechanism of Inhibition | Key Findings | Reference |
|---|---|---|---|---|
| 3-Cyano-3-aza-β-amino acid derivatives | Human Cysteine Cathepsins K, S, B, L | Covalent-reversible, slow-binding | High potency, especially towards cathepsin K. Potency increases with the addition of bulky aromatic groups. | nih.gov |
| Boc-capped derivatives with benzyl groups | Cathepsin K, Cathepsin S | Covalent-reversible | Calculated half-lives of the enzyme-inhibitor complex ranged from 10 to 150 minutes. | nih.gov |
Studies on Other Cyanoamino Acids and Their Roles
The study of this compound is part of the broader investigation into cyanoamino acids and their metabolism. This compound itself is synthesized in nature from L-cysteine and hydrogen cyanide in a reaction catalyzed by the enzyme L-3-cyanoalanine synthase. wikipedia.orgwikipedia.org This enzyme is a key component of cyanoamino acid metabolism and is crucial for detoxifying cyanide, which is produced during ethylene (B1197577) biosynthesis in plants and from other sources. nih.govnih.gov
The metabolism of this compound can vary between organisms. In some bacteria and plants, it is converted to aspartic acid and asparagine. wikipedia.org For instance, in the bacterium Pseudomonas pseudoalcaligenes CECT5344, the assimilation pathway for this compound depends on environmental conditions. nih.gov In the presence of cyanide, the nitrilase Nit4 is involved in its assimilation. However, in the absence of cyanide, an alternative pathway is utilized where the nitrilase NitC acts on the nitrile group after the deamination of this compound. nih.gov This indicates a sophisticated regulatory system for nitrile metabolism in these microorganisms.
The significance of enzymes in this pathway extends to other biological systems as well. For example, L-3-cyanoalanine synthase activity has been linked to cyanide tolerance in insects. nih.gov The mitochondrial localization of this enzyme helps to explain the insensitivity of mitochondria to cyanide in tolerant species. nih.gov Furthermore, some enzymes related to cysteine synthesis, such as O-acetylserine (thiol) lyase, can exhibit β-cyanoalanine synthase activity as a side reaction, highlighting the interconnectedness of amino acid metabolic pathways. researchgate.net
Table 3: Enzymes Involved in Cyanoamino Acid Metabolism
| Enzyme | Reaction Catalyzed | Organism/System | Significance | Reference |
|---|---|---|---|---|
| L-3-cyanoalanine synthase | L-cysteine + HCN → L-3-cyanoalanine + H₂S | Plants, Bacteria, Insects | Primary enzyme for cyanide detoxification by forming this compound. | wikipedia.orgwikipedia.orgnih.gov |
| Nitrilase (Nit4 type) | Metabolizes this compound to ammonium (B1175870) and aspartate. | Pseudomonas pseudoalcaligenes | Involved in this compound assimilation in the presence of cyanide. | nih.gov |
| Nitrilase (NitC) | Acts on the nitrile generated after deamination of this compound. | Pseudomonas pseudoalcaligenes | Part of an alternative pathway for this compound assimilation in the absence of cyanide. | nih.gov |
| β-cyanoalanine hydratase | Converts β-cyanoalanine to asparagine. | Plants (e.g., Vicia sativa) | Further metabolizes this compound in the nitrogen assimilation pathway. | acgpubs.org |
| O-acetylserine (thiol) lyase | Can catalyze the formation of β-cyanoalanine from O-acetylserine and HCN. | Plants (Spinach) | Demonstrates cross-reactivity and links sulfur and nitrogen metabolism. | researchgate.net |
Mechanistic Toxicological Research Involving 3 Cyanoalanine
Mechanisms of Enzyme Inhibition by 3-Cyanoalanine
This compound has been identified as an inhibitor of several enzymes, acting through various mechanisms. Its inhibitory actions are primarily targeted toward enzymes involved in amino acid metabolism.
Cystathionine (B15957) γ-lyase (CSE): this compound is a potent inhibitor of cystathionine γ-lyase (CSE), an enzyme crucial for the production of endogenous hydrogen sulfide (B99878) (H₂S). Research indicates that β-cyanoalanine (BCA) inhibits CSE more effectively than propargylglycine (PAG), with an IC₅₀ value of 14 ± 0.2 μM. The mechanism is described as allosteric and reversible, where this compound occupies the pyridoxal-5'-phosphate (PLP)-binding site of the enzyme, thereby preventing the catalytic functions that require this cofactor researchgate.net.
D-amino acid transaminase: In bacterial systems, β-cyano-D-alanine acts as an efficient enzyme-activated inhibitor, also known as a suicide substrate, for D-amino acid transaminase nih.gov. The inhibition constant (Ki) for this interaction is approximately 10 μM nih.gov. The inactivation mechanism is notably temperature-dependent. At temperatures of 10°C or lower, the inhibition is irreversible. As the temperature increases, the inactivation becomes progressively reversible, suggesting the formation of a heat-labile bond between this compound and a nucleophilic group on the enzyme nih.gov. This process involves an α,β-elimination reaction that leads to the formation of a key intermediate, an α-aminoacrylate-Schiff base, which then inactivates the enzyme nih.gov.
Rat Liver Cystathionase: Early research also identified β-cyanoalanine as an inhibitor of cystathionase in rat liver homogenates wikipedia.org.
The following table summarizes the key findings regarding the enzyme inhibition mechanisms of this compound.
Neurotoxicity Mechanisms in Non-Human Animal Models (Non-Clinical Investigations)
While this compound is recognized as a neurotoxin, detailed mechanistic studies in non-human animal models are specific nih.gov. The primary evidence of its neurotoxic mechanism comes from studies investigating its role in cerebral ischemia/reperfusion (I/R) injury.
In a rat model of cerebral I/R injury, the administration of β-cyano-L-alanine was found to abolish the neuroprotective effects of ethanol medchemexpress.com. Cerebral I/R injury is known to cause neuronal damage through mechanisms including oxidative stress, inflammation, and apoptosis nih.govnih.govresearchgate.netresearchgate.net. Ethanol's protective effect in this context is linked to the upregulation of the hydrogen sulfide (H₂S)-producing enzyme cystathionine γ-lyase (CSE) medchemexpress.com. Since this compound is a known inhibitor of CSE, its administration counteracts the beneficial increase in H₂S production, thereby exacerbating the neurotoxic damage from the I/R event. This suggests that a key neurotoxicity mechanism of this compound, at least in the context of I/R injury, is its ability to inhibit H₂S synthesis, a critical signaling molecule with neuroprotective properties medchemexpress.com.
Furthermore, in vitro studies using human neuroblastoma SH-SY5Y cells have shown that β-cyano-L-alanine treatment leads to changes in proteins associated with neurodegenerative diseases like amyotrophic lateral sclerosis and Alzheimer's disease researchgate.net. This finding points toward potential neurotoxic mechanisms involving the dysregulation of pathways implicated in these conditions, although these observations have yet to be fully elucidated in animal models researchgate.net.
Cellular and Subcellular Effects of this compound in Non-Mammalian Biological Systems
In non-mammalian systems, this compound is primarily involved in cyanide metabolism, a pathway with significant cellular and subcellular implications. Its effects vary depending on the organism and its metabolic capabilities.
Plants: In plants such as Arabidopsis thaliana, this compound is a key intermediate in the cyanide detoxification pathway nih.gov. Cyanide is a byproduct of ethylene (B1197577) biosynthesis and can be toxic by inhibiting mitochondrial respiration nih.gov. The enzyme β-cyanoalanine synthase (CAS), which is localized in the mitochondria, catalyzes the formation of this compound from L-cysteine and cyanide nih.govnih.gov. This localization is critical as it places the detoxification enzyme at the primary site of cyanide toxicity nih.gov. The resulting this compound is then hydrolyzed by a nitrilase (NIT4) to produce aspartic acid and ammonia (B1221849), effectively assimilating the cyanide nitrogen into primary metabolism nih.govnih.gov. Studies on Arabidopsis have shown that increasing β-cyanoalanine nitrilase activity improves cyanide tolerance nih.gov. Conversely, mutations in the β-cyanoalanine synthase gene (specifically cas-c1) lead to defects in root hair elongation, indicating that proper cyanide detoxification is essential for normal cellular development mdpi.com.
Bacteria: In bacteria like Pseudomonas pseudoalcaligenes, this compound can serve as a sole nitrogen source nih.govnih.gov. This bacterium possesses a cyanide-induced nitrilase (Nit4) that specifically acts on this compound, converting it to aspartate and asparagine nih.gov. This metabolic capability allows the bacterium to thrive in cyanide-containing environments by assimilating both the carbon and nitrogen from the nitrile nih.govnih.gov. Interestingly, the assimilation pathway can be dependent on the presence of cyanide. In its absence, an alternative pathway involving a different nitrilase (NitC) is utilized nih.gov.
Insects: In insects, β-cyanoalanine synthase activity is also a crucial component of cyanide detoxification and is linked to differential cyanide tolerance among species nih.gov. The enzyme is primarily located in the mitochondria, which protects the vital respiratory chain from cyanide inhibition nih.govnih.gov. For herbivorous insects that feed on cyanogenic plants, this mitochondrial enzyme activity is a key adaptive trait, allowing them to overcome the plant's chemical defenses oup.comoup.comresearchgate.net.
The table below details the cellular and subcellular effects observed in these biological systems.
Q & A
Q. What established analytical techniques are recommended for characterizing the purity and structural integrity of 3-Cyanoalanine?
To ensure accurate characterization, researchers should employ a combination of techniques:
- High-Performance Liquid Chromatography (HPLC) for assessing purity and quantifying impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm molecular structure and identify functional groups.
- Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy to verify cyano (-CN) and amino (-NH₂) group signatures. Always cross-validate results with certified reference standards and follow protocols for instrument calibration .
Table 1: Recommended Analytical Techniques
| Technique | Purpose | Critical Parameters |
|---|---|---|
| HPLC | Purity assessment | Column type, mobile phase |
| NMR | Structural confirmation | Solvent, resonance frequency |
| MS | Molecular weight determination | Ionization mode, resolution |
Q. What steps ensure reproducibility in synthesizing this compound?
Reproducibility requires:
- Strict control of reaction conditions (temperature, pH, solvent purity).
- Detailed documentation of reagent stoichiometry, catalyst use, and reaction time.
- Purification protocols such as recrystallization or column chromatography.
- Batch-to-batch consistency checks via parallel analytical runs (e.g., HPLC retention times). Reference laboratory guidelines for procedural clarity and redundancy in experimental reporting .
Q. What safety protocols are critical when handling this compound in the lab?
- Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, to avoid inhalation or dermal contact.
- Follow waste disposal guidelines for cyano-containing compounds to prevent environmental contamination.
- Store samples in airtight, labeled containers under inert conditions to prevent degradation. Consult safety data sheets (SDS) and institutional chemical hygiene plans .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s enzymatic interactions be systematically resolved?
Contradictions often arise from variability in experimental models or assay conditions. Researchers should:
- Replicate studies across independent labs to rule out methodological bias.
- Perform orthogonal assays (e.g., kinetic assays vs. binding studies) to cross-validate results.
- Apply meta-analysis to aggregate data from diverse sources, identifying trends obscured in single studies.
- Assess confounding variables (e.g., pH, cofactor availability) that may influence enzyme activity .
Q. What experimental design considerations are vital for studying this compound’s stability under varying physiological conditions?
- Controlled variables : Maintain precise pH (using buffered systems) and temperature gradients.
- Time-resolved sampling : Collect data at intervals to track degradation kinetics.
- Multi-modal detection : Combine UV-Vis spectroscopy (for cyano group stability) with LC-MS (to identify breakdown products).
- Statistical rigor : Use ANOVA or regression models to analyze stability trends, ensuring sample sizes are powered for significance .
Q. How can computational models enhance the prediction of this compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Simulate electronic properties to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Model interactions with enzymes or membranes under simulated physiological conditions.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate structural features with observed bioactivity. Validate predictions with in vitro assays to bridge computational and empirical findings .
Methodological Frameworks for Research Design
- PICO Framework : Define P opulation (e.g., enzyme systems), I ntervention (this compound exposure), C omparison (control substrates), and O utcome (kinetic parameters) to structure hypothesis-driven studies .
- FINER Criteria : Ensure questions are F easible (resource-wise), I nteresting (novelty), N ovel (filling knowledge gaps), E thical, and R elevant to biochemical pathways .
Handling Data Contradictions
- Root-cause analysis : Differentiate between principal contradictions (e.g., conflicting mechanistic data) and secondary contradictions (e.g., technical variability) to prioritize investigative focus .
- Triangulation : Combine qualitative (e.g., observational) and quantitative (e.g., spectrophotometric) data to contextualize anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
